

Application Notes and Protocols for 1D228 in MHCC97H Xenograft Mouse Models

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Compound of Interest

Compound Name: 1D228

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Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of **1D228**, a novel c-Met and TRK inhibitor, in preclinical studies involving MHCC97H xenograft mouse models. The MHCC97H cell line, derived from human hepatocellular carcinoma, is characterized by its high metastatic potential and expression of c-Met, making it a relevant model for evaluating targeted cancer therapies.^{[1][2][3]} The compound **1D228** has demonstrated potent anti-tumor activity by targeting both tumor cell proliferation and angiogenesis, offering a promising therapeutic strategy for cancers with c-Met or NTRK abnormalities.^{[4][5][6]}

Mechanism of Action of 1D228

1D228 is a tyrosine kinase inhibitor that exerts its anti-tumor effects through the dual inhibition of c-Met and Tropomyosin receptor kinase (TRK).^{[4][5]} Mechanistic studies have revealed that **1D228** significantly inhibits the phosphorylation of both c-Met and TRKB.^{[4][6]} This inhibition disrupts downstream signaling pathways, leading to several anti-cancer effects:

- **Inhibition of Tumor Cell Proliferation:** **1D228** induces G0/G1 phase cell cycle arrest by downregulating Cyclin D1.^{[4][5]}

- Anti-Angiogenesis: The compound has been shown to suppress the migration and tube formation of endothelial cells, key processes in the formation of new blood vessels that supply tumors.[4][5][6]
- Induction of Apoptosis: Histological analysis of tumor tissues from in vivo models treated with **1D228** confirmed the induction of cancer cell apoptosis.[5]

Biochemical assays have shown that **1D228** has a potent inhibitory effect on c-Met kinase, with an IC50 value of 0.98 nM, which is lower than the reference compound Tepotinib (3.7 nM).[7] In cell-based assays, **1D228** selectively inhibited the proliferation of MHCC97H and MKN45 cancer cell lines, with IC50 values of 4.3 nM and 1 nM, respectively.[7]

Quantitative Data Summary

The in vivo efficacy of **1D228** has been demonstrated in both gastric and liver tumor models.[4][5] The following table summarizes the key quantitative data from these studies.

Parameter	1D228	Tepotinib (Positive Control)	Reference
Tumor Model	Gastric (MKN45)	Gastric (MKN45)	[5]
Dosage	8 mg/kg/day	8 mg/kg/day	[5]
Tumor Growth Inhibition (TGI)	94.8%	67.61%	[5]
Tumor Model	Liver (MHCC97H)	Liver (MHCC97H)	[5]
Dosage	4 mg/kg/day	4 mg/kg/day	[5]
Tumor Growth Inhibition (TGI)	93.4%	63.9%	[5]

Experimental Protocols

Protocol 1: Establishment of MHCC97H Xenograft Mouse Model

This protocol describes the subcutaneous implantation of MHCC97H cells into immunodeficient mice to establish a xenograft tumor model.

Materials:

- MHCC97H human hepatocellular carcinoma cell line[1][8]
- DMEM, high glucose, pyruvate (#41966-052, Thermo Fisher Scientific)
- Fetal Bovine Serum (FBS)
- Penicillin/Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS), sterile
- Matrigel (optional)
- 6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice)[9][10]
- Sterile syringes and needles
- Calipers
- Animal housing facility compliant with institutional guidelines

Procedure:

- Cell Culture: Culture MHCC97H cells in DMEM supplemented with 10% FBS and 1X penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂. [8] The doubling time for MHCC97H cells is approximately 34.2 hours. [1]
- Cell Preparation: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Resuspend the cells in a serum-free medium and determine the cell viability and count using a hemocytometer or automated cell counter.

- **Injection Preparation:** Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 1×10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice until injection.
- **Animal Inoculation:**
 - Anesthetize the mice according to approved institutional protocols.
 - Inject 100 μ L of the cell suspension (containing 1×10^6 cells) subcutaneously into the right flank of each mouse.[\[11\]](#)
- **Tumor Growth Monitoring:**
 - Monitor the mice regularly for tumor formation.
 - Once tumors become palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the general health and body weight of the mice.
 - The study can commence when tumors reach a predetermined size (e.g., 100-200 mm^3).

Protocol 2: In Vivo Anti-Tumor Efficacy Study of **1D228**

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **1D228** in the established MHCC97H xenograft mouse model.

Materials:

- Established MHCC97H xenograft mouse models (from Protocol 1)
- **1D228** compound
- Vehicle control (e.g., appropriate buffer or solvent for **1D228**)
- Positive control (e.g., Tepotinib)

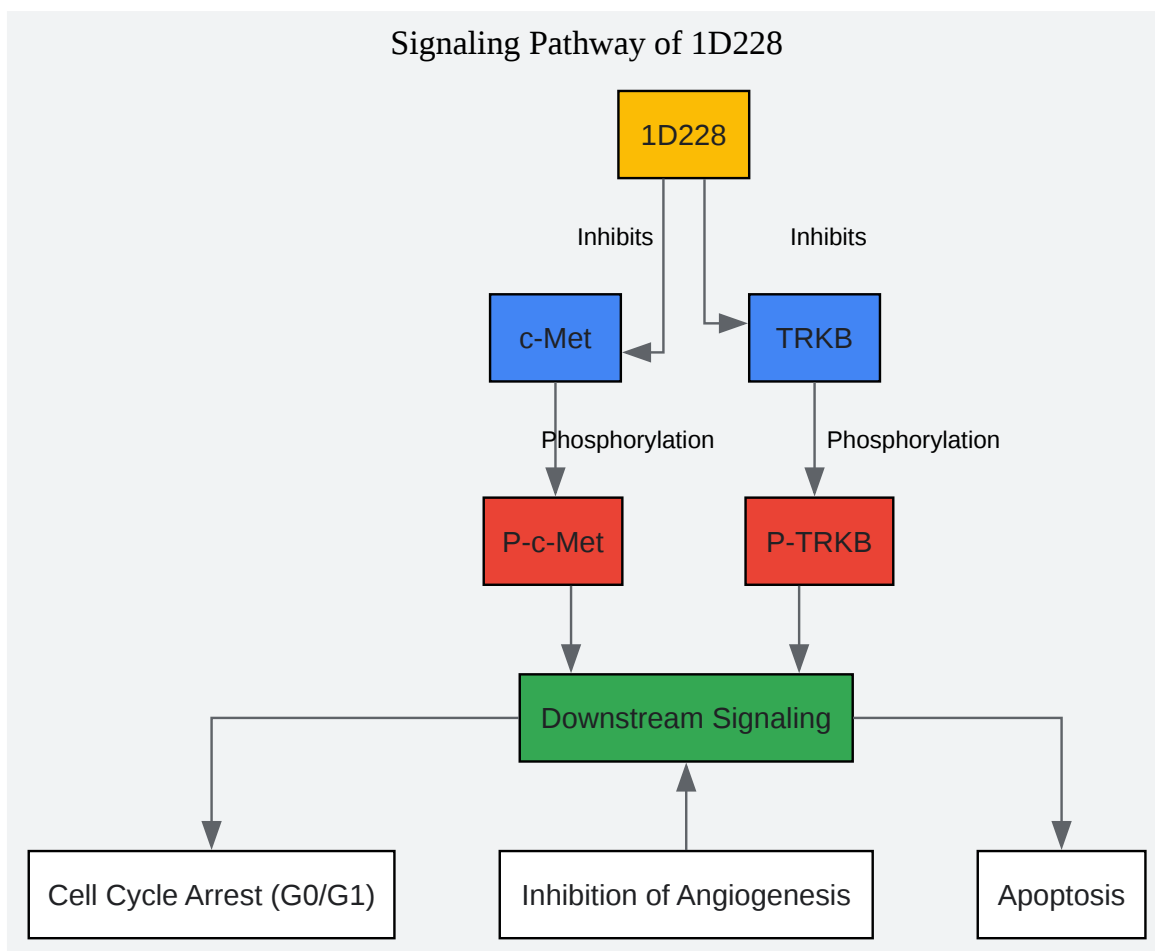
- Dosing syringes and needles (appropriate for the route of administration)
- Calipers
- Analytical balance

Procedure:

- Animal Grouping: Once the tumors reach the desired size, randomize the mice into different treatment groups (e.g., n=8-10 mice per group).[\[10\]](#) Typical groups include:
 - Vehicle Control
 - **1D228** (at various doses)
 - Positive Control (Tepotinib)
- Drug Administration:
 - Prepare the dosing solutions of **1D228**, vehicle, and positive control.
 - Administer the treatments to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) and dosing schedule should be based on prior pharmacokinetic and tolerability studies.[\[10\]](#)[\[12\]](#) For example, a daily oral gavage administration could be used.
- Data Collection:
 - Measure tumor volumes and body weights of the mice 2-3 times per week.
 - Observe the mice for any signs of toxicity.
- Endpoint:
 - The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.
 - At the end of the study, euthanize the mice according to approved protocols.

- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
- Data Analysis:
 - Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
$$\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group at endpoint} / \text{Mean tumor volume of control group at endpoint})] \times 100.$$
 - Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Visualizations



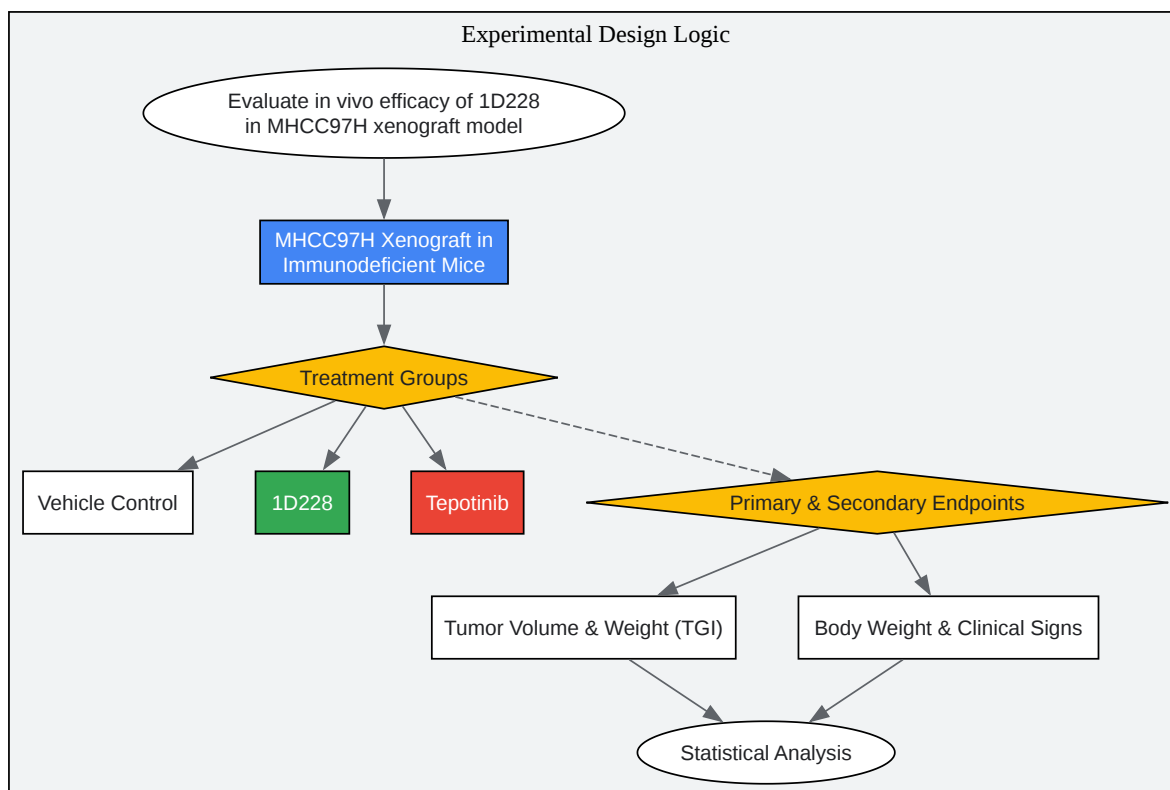
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Caption: Proposed signaling pathway of **1D228** in cancer cells.



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Caption: Experimental workflow for the xenograft mouse model study.



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Caption: Logical relationship of the experimental design.

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